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molecular formula C8H11ClN2 B1295026 4-Methylbenzamidine hydrochloride CAS No. 6326-27-8

4-Methylbenzamidine hydrochloride

Cat. No. B1295026
M. Wt: 170.64 g/mol
InChI Key: MTDUPZAXNYELOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06281217B1

Procedure details

To a solution of p-methylbenzimidate hydrochloride (8.00 g, 43.09 mmol) in MeOH (100 ml) is added NH3/MeOH solution (2.68M, 24.12 ml, 64.64 mmol). Upon the addition of the NH3, the mixture has a pH around 8.5. To this solution is added ammonium chloride (2.30 g, 43.09 mmol). The reaction mixture is stirred at room temperature for 20 hours, then cooled in refrigerator and the precipitate is remoiva by filtration. The mother liquor is concentrated to yield the crude product which is taken up in a limited amount of cold EtOH and the white precipitate is filtered. The beige filtrate is concentrated to yield p-methylbenzamidine hydrochloride as an off-white solid (7.15 g, 97%). 1H NMR (DMSOd6): δ 2.41 (s, 3H), 7.43 (d, 2H), 7.78 (d, 2H), 9.24-9.39 (broad d, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24.12 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](=[NH:9])O)=[CH:5][CH:4]=1.[NH3:12].CO.[Cl-].[NH4+].CCO>CO>[ClH:1].[CH3:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:12])=[NH:9])=[CH:5][CH:4]=1 |f:0.1,2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
Cl.CC1=CC=C(C(O)=N)C=C1
Name
Quantity
24.12 mL
Type
reactant
Smiles
N.CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC=C(C(O)=N)C=C1
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in refrigerator
FILTRATION
Type
FILTRATION
Details
by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The mother liquor is concentrated
CUSTOM
Type
CUSTOM
Details
to yield the crude product which
FILTRATION
Type
FILTRATION
Details
the white precipitate is filtered
CONCENTRATION
Type
CONCENTRATION
Details
The beige filtrate is concentrated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.CC1=CC=C(C(=N)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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